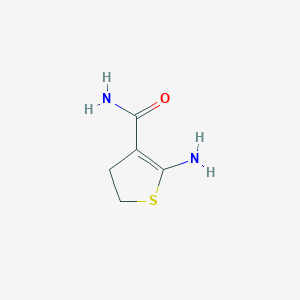

2-Amino-4,5-dihydrothiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,3-dihydrothiophene-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c6-4(8)3-1-2-9-5(3)7/h1-2,7H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEIGLWKBYXZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564821 | |

| Record name | 2-Amino-4,5-dihydrothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133036-77-8 | |

| Record name | 2-Amino-4,5-dihydrothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms in 2 Amino 4,5 Dihydrothiophene 3 Carboxamide Synthesis and Transformations

Mechanistic Investigations of Cyclization Processes

The formation of the 2-amino-4,5-dihydrothiophene ring system can be achieved through several mechanistic avenues, primarily involving intramolecular cyclization. These pathways are dictated by the nature of the starting materials and the reaction conditions employed.

Intramolecular Nucleophilic Substitution Pathways

Intramolecular nucleophilic substitution reactions are a common strategy for forming cyclic compounds. youtube.com In the context of 2-amino-4,5-dihydrothiophene synthesis, this involves a molecule containing both a nucleophile and an electrophile with a suitable leaving group. youtube.comyoutube.com The reaction is often facilitated by a base to generate a more potent nucleophile. youtube.com For instance, the reaction can proceed via an S_N2 mechanism, where a thiolate nucleophile attacks an electrophilic carbon, displacing a leaving group and leading to ring closure. acs.orgnih.gov The rate of these intramolecular reactions is typically faster than their intermolecular counterparts due to the proximity of the reacting centers. youtube.com

One specific example involves the Michael-type addition of cyanothioacetamide to α-bromochalcones. This is followed by an intramolecular cyclization where the sulfur atom acts as the nucleophile, displacing the bromide ion to form the dihydrothiophene ring. acs.orgnih.govnih.govresearchgate.net Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the finer details of these pathways, including the transition states and energy barriers. acs.orgnih.gov

Nucleophilic Addition with Subsequent Elimination Pathways

Nucleophilic addition followed by an elimination step is another key mechanism in the formation of unsaturated heterocyclic rings. youtube.com In the synthesis of thiophene (B33073) derivatives, this can involve the addition of a nucleophile to a carbonyl group or a cyano group. For acyl compounds, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent reformation of the carbonyl double bond can result in the elimination of a leaving group. youtube.com

In the context of 2-amino-4,5-dihydrothiophene-3-carboxamide synthesis, a proposed mechanism involves the intramolecular addition of a sulfanyl (B85325) group to a cyano group, forming a cyclic imine intermediate which can then tautomerize to the more stable amino form. umich.edu

Role of Michael-Type Additions in Ring Formation

Michael-type additions, which involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing groups, are fundamental to the synthesis of various cyclic systems. nih.gov In the synthesis of 2-amino-4,5-dihydrothiophene derivatives, Michael additions serve as a crucial initial step to assemble the necessary atoms for the subsequent cyclization. acs.orgnih.govnih.govresearchgate.net

For example, the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone is believed to proceed through the initial formation of a Michael adduct. acs.orgnih.gov This adduct then undergoes an intramolecular cyclization to yield the final trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile product. acs.orgnih.govnih.govresearchgate.net Quantum chemical calculations have been instrumental in confirming this mechanistic pathway, showing that the formation of the Michael adduct is a key step preceding the ring-closing event. acs.orgnih.gov

Detailed Mechanistic Studies of Gewald Reaction Variations

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgchemeurope.comorganic-chemistry.org It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgchemeurope.com While the classical Gewald reaction yields aromatic thiophenes, variations of this reaction are employed to synthesize dihydrothiophene derivatives. nih.gov The mechanism of the Gewald reaction has been a subject of extensive study, and its key steps are now better understood. wikipedia.orgacs.orgresearchgate.net

Knoevenagel Condensation Step

The initial and well-established step of the Gewald reaction is a Knoevenagel condensation. wikipedia.orgchemeurope.comacs.orgresearchgate.net This reaction involves the nucleophilic addition of an active hydrogen compound, such as an α-cyanoester, to a carbonyl group of a ketone or aldehyde, followed by a dehydration reaction to form a stable α,β-unsaturated intermediate. wikipedia.orgwikipedia.org This step is typically catalyzed by a weak base. wikipedia.org The formation of this conjugated intermediate is crucial as it sets up the molecule for the subsequent addition of sulfur. wikipedia.orgacs.orgresearchgate.net Computational studies have confirmed that the Gewald reaction is initiated by this Knoevenagel-Cope condensation. acs.orgresearchgate.netchemrxiv.orgchemrxiv.org

Thionation Process

Following the Knoevenagel condensation, the mechanism of sulfur incorporation, or thionation, is more complex and has been a topic of debate. wikipedia.org It is postulated that the α,β-unsaturated intermediate is thiolated. researchgate.net One proposed pathway involves the deprotonation of the methylene (B1212753) group of the unsaturated nitrile, followed by the addition of sulfur. umich.edu The exact nature of the sulfurating agent is not fully understood, but it is believed to involve the formation of polysulfide anions from elemental sulfur in the presence of a base. umich.eduacs.orgresearchgate.netchemrxiv.org These polysulfides can then react with the intermediate. acs.orgresearchgate.netchemrxiv.org

Recent computational studies using DFT have shed more light on this process, suggesting that the reaction proceeds through the formation of polysulfide intermediates. acs.orgresearchgate.netchemrxiv.org These intermediates can then undergo cyclization and subsequent aromatization (in the case of aromatic thiophenes) to yield the final product. acs.orgresearchgate.net The cyclization of the monosulfide with aromatization is considered the primary driving force for the reaction. acs.orgresearchgate.netchemrxiv.org

5-Exo-Dig Cyclization

While intramolecular cyclization is a fundamental step in forming the 2-amino-4,5-dihydrothiophene ring, specific details classifying it under Baldwin's rules, such as a "5-Exo-Dig" pathway, are not extensively detailed in the reviewed literature for this specific compound. However, the core of the synthesis involves a crucial ring-closing step. In documented syntheses of related structures like trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, the formation of the thiophene ring occurs via an intramolecular nucleophilic substitution. nih.govresearchgate.net This process typically follows a Michael-type addition, which creates an intermediate poised for cyclization. nih.govresearchgate.net The reaction of cyanothioacetamide with α-bromochalcones, for instance, proceeds through the initial Michael addition, followed by this key intramolecular cyclization to yield the final dihydrothiophene structure. nih.govresearchgate.net

Tautomerization Equilibria

The 2-amino-4,5-dihydrothiophene-3-carboxamide structure possesses the potential for tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this molecule, the primary tautomeric equilibrium would be between the amino form (2-amino-4,5-dihydrothiophene-3-carboxamide) and the imino form (2-imino-2,3,4,5-tetrahydrothiophene-3-carboxamide).

Computational methods, such as Density Functional Theory (DFT) in conjunction with the Polarizable Continuum Model (PCM) to simulate solvent effects, are standard tools for investigating such equilibria. sid.ir Studies on analogous heterocyclic systems like 2-amino-1,3,4-thiadiazole (B1665364) have shown that one tautomer can be significantly more stable than others. sid.ir For 2-amino-1,3,4-thiadiazole, the amino tautomer was found to be the dominant species, with solvent having little effect on this preference. sid.ir A similar, detailed computational study would be required to definitively determine the relative stabilities and equilibrium distribution of the tautomers of 2-amino-4,5-dihydrothiophene-3-carboxamide.

Plausible Mechanisms for Multi-Component Dihydrothiophene Syntheses

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like dihydrothiophene derivatives in a single step from multiple starting materials. nih.gov Research has illuminated plausible mechanisms for these syntheses, often involving a cascade of reactions. nih.gov

One prominent mechanism involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone . nih.govresearchgate.net Quantum chemical studies suggest this reaction proceeds through the formation of a Michael adduct, which then undergoes an intramolecular cyclization to form the dihydrothiophene ring. nih.govresearchgate.net

A second, well-documented pathway is the reaction between cyanothioacetamide and α-bromochalcones . nih.govresearchgate.net This synthesis follows a sequence of:

Michael-type addition: The cyanothioacetamide adds to the α,β-unsaturated system of the chalcone. nih.gov

Intramolecular Cyclization: The resulting intermediate undergoes a ring-closing reaction to form the five-membered dihydrothiophene ring. nih.govresearchgate.net

These MCRs are advantageous as they construct the core heterocyclic structure with multiple substituents in a highly convergent manner. researchgate.net

Table 1: Overview of Multi-Component Synthesis Mechanisms

| Starting Material 1 | Starting Material 2 | Key Intermediates | Reaction Type | Ref |

|---|---|---|---|---|

| 3-Aryl-2-cyanothioacrylamide | α-Thiocyanatoacetophenone | Michael Adduct | Michael Addition followed by Cyclization | nih.govresearchgate.net |

| Cyanothioacetamide | α-Bromochalcone | Michael Adduct | Michael Addition followed by Cyclization | nih.govresearchgate.net |

Analysis of Diastereoselectivity in Dihydrothiophene Ring Formation

The formation of the 4,5-dihydrothiophene ring often creates new stereocenters at the C4 and C5 positions. Controlling the relative stereochemistry of the substituents at these positions—a property known as diastereoselectivity—is a critical aspect of the synthesis.

In the synthesis of 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, a high degree of diastereoselectivity is observed, with the trans isomer being formed exclusively. nih.govresearchgate.netnih.gov The trans configuration places the bulky aryl group at C4 and the benzoyl group at C5 on opposite faces of the five-membered ring.

This selectivity is attributed to thermodynamic and kinetic factors during the ring-closing transition state. The preference for the trans product arises from minimizing steric and torsional strain. researchgate.netnih.gov

Steric Interactions: A transition state leading to the trans isomer keeps the large substituents far apart, which is energetically more favorable than the transition state for the cis isomer, where these groups would be crowded on the same face of the ring. nih.gov

Torsional Strain: The approach of the reacting atoms is guided by the most stable conformation of the transition state, which seeks to avoid unfavorable eclipsing interactions. researchgate.netnih.gov

Computational studies on similar ring systems have confirmed that diastereoselectivity is often governed by subtle differences in the energy of the transition states, where avoiding steric clashes is a primary driving force. researchgate.netnih.gov

Table 2: Observed Diastereoselectivity in Dihydrothiophene Synthesis

| Reactants | Product | Stereocenters | Observed Diastereomer | Rationale | Ref |

|---|---|---|---|---|---|

| Cyanothioacetamide + α-Bromochalcone | trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile | C4, C5 | trans | Minimization of steric hindrance between aryl and benzoyl groups | nih.govresearchgate.net |

Derivatization and Transformations of 2 Amino 4,5 Dihydrothiophene 3 Carboxamide Systems

Reactivity Profiling of the Dihydrothiophene-3-carboxamide Scaffold

The reactivity of the 2-amino-4,5-dihydrothiophene-3-carboxamide system is characterized by the interplay of its functional groups: the enamine-like 2-amino group, the electron-withdrawing 3-carboxamide group, and the dihydrothiophene ring. This arrangement dictates the regioselectivity of nucleophilic and electrophilic attacks.

The 2-amino-4,5-dihydrothiophene-3-carboxamide scaffold possesses electrophilic centers susceptible to nucleophilic attack. The carbonyl carbon of the 3-carboxamide group is a primary site for such reactions. Additionally, the dihydrothiophene ring itself can be involved in nucleophilic substitution reactions, particularly in derivatives with suitable leaving groups.

In the synthesis of related 2-amino-4,5-dihydrothiophene-3-carbonitriles, the reaction mechanism can involve an intramolecular nucleophilic substitution. For instance, the cyclization to form the dihydrothiophene ring can proceed through a Michael-type addition followed by an intramolecular SN2 substitution of a thiocyanate (B1210189) group. nih.gov Quantum chemical studies on the formation of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles have elucidated two possible pathways for the intramolecular cyclization of the Michael adduct. One pathway involves a one-step intramolecular nucleophilic substitution of the thiocyanate group by the sulfur atom. nih.gov Another pathway consists of a nucleophilic addition of a carbanion to the carbon atom of the SCN group, leading to the closure of the thiophene (B33073) ring. nih.gov The activation energy for these processes has been calculated using density functional theory (DFT). nih.gov

The nucleophilic centers of the 2-amino-4,5-dihydrothiophene-3-carboxamide scaffold are primarily the 2-amino group and, to a lesser extent, the nitrogen of the carboxamido group. The 2-amino group, being part of an enamine system, is particularly reactive towards electrophiles. This reactivity is fundamental to many of the derivatization and transformation reactions of this scaffold.

While the primary amino group is the most common site for electrophilic attack, the carboxamido group can also participate in such reactions under certain conditions. The reactivity of these sites allows for a wide range of modifications, including acylation and alkylation, leading to a diverse array of functionalized dihydrothiophene derivatives. For the aromatic analogue, 2-aminothiophene-3-carboxamide, electrophilic attack can occur at the amino group of the carboxamido moiety and the amino group at the 2-position. tubitak.gov.tr

Synthesis of Fused Heterocyclic Systems from 2-Amino-4,5-dihydrothiophene-3-carboxamide

The inherent reactivity of the 2-amino-4,5-dihydrothiophene-3-carboxamide scaffold makes it an excellent precursor for the synthesis of fused heterocyclic systems. The vicinal amino and carboxamide groups provide a reactive di-functionalized unit that can undergo cyclization reactions with various reagents to construct new rings fused to the dihydrothiophene core.

One of the most significant applications of 2-amino-4,5-dihydrothiophene-3-carboxamide and its derivatives is in the construction of the thieno[2,3-d]pyrimidine ring system. nih.gov This bicyclic heterocycle is of considerable interest in medicinal chemistry. The synthesis is typically achieved by reacting the dihydrothiophene derivative with a one-carbon electrophile, which bridges the 2-amino group and the nitrogen of the 3-carboxamide group (or a derivative thereof).

A notable approach for the synthesis of partially saturated thieno[2,3-d]pyrimidines involves a Mannich-type reaction. Specifically, derivatives of 2-amino-4,5-dihydrothiophene react with formaldehyde and a primary amine in a non-catalyzed, double Mannich-type cyclization to yield 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidines. nih.gov This reaction proceeds efficiently in solvents like ethanol (B145695). nih.gov

The reaction of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles with various primary amines and an excess of aqueous formaldehyde demonstrates the utility of this method for creating a library of novel hexahydrothieno[2,3-d]pyrimidine derivatives. nih.gov

Table 1: Synthesis of Hexahydrothieno[2,3-d]pyrimidines via Mannich-Type Reaction

| Entry | Amine (RNH2) | Product | Yield (%) |

|---|---|---|---|

| 1 | p-Toluidine | 2,3,4,4a,5,6-Hexahydro-5-(4-methylphenyl)-...-thieno[2,3-d]pyrimidine-... | 75 |

| 2 | Aniline | 2,3,4,4a,5,6-Hexahydro-5-phenyl-...-thieno[2,3-d]pyrimidine-... | 72 |

| 3 | Benzylamine (B48309) | 5-Benzyl-2,3,4,4a,5,6-hexahydro-...-thieno[2,3-d]pyrimidine-... | 68 |

The Mannich-type reaction leading to hexahydrothieno[2,3-d]pyrimidines is mechanistically a double aminomethylation. nih.gov In this process, both the 2-amino group and the nitrogen of the neighboring nitrile group (in the case of the carbonitrile derivative) are involved in the reaction with formaldehyde and the primary amine. This cascade reaction efficiently constructs the fused pyrimidine (B1678525) ring in a single synthetic step. The reaction of 2-amino-4,5-dihydrothiophene derivatives with an excess of formaldehyde and a primary amine results in this double aminomethylation, affording the hexahydrothieno[2,3-d]pyrimidine core. nih.gov

Other Polyfunctionalized Heterocyclic Compound Formation

The 2-aminothiophene-3-carboxamide framework is a key precursor for the synthesis of various fused heterocyclic systems. The presence of the ortho-amino-carboxamide functionality allows for cyclization reactions with a range of electrophilic reagents to construct five- and six-membered rings fused to the thiophene core.

One of the most prominent applications of 2-aminothiophene-3-carboxamides is in the synthesis of thieno[2,3-d]pyrimidines. These bicyclic systems can be readily prepared through the reaction of the 2-aminothiophene derivative with various one-carbon synthons. For instance, reaction with nitriles in the presence of an acid catalyst, such as hydrochloric acid, in a suitable solvent like dioxane, leads to the formation of the corresponding pyrimidine derivatives tubitak.gov.tr.

Furthermore, multicomponent reactions involving 2-amino-4,5-dihydrothiophene derivatives have been employed to construct complex heterocyclic frameworks. For example, a new approach to the thieno[2,3-d]pyrimidine core system has been demonstrated through the reaction of 2-amino-4,5-dihydrothiophenes with formaldehyde and a primary amine under non-catalyzed Mannich conditions nih.gov. This reaction highlights the utility of the dihydrothiophene system as a 1,3-dinucleophilic species.

The versatility of 2-aminothiophene-3-carboxamides as building blocks is further underscored by their use in the synthesis of a variety of other polyfunctionalized heterocyclic compounds. These reactions often take advantage of the nucleophilic character of the 2-amino group and the adjacent carboxamide functionality to react with bifunctional electrophiles, leading to the formation of diverse heterocyclic rings fused to the thiophene moiety. A review of the chemistry of 2-aminothiophene-3-carboxamides showcases their extensive use in constructing a multitude of heterocyclic systems, making them valuable intermediates in medicinal and materials chemistry tubitak.gov.tr.

| Reactant(s) | Reaction Conditions | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Nitriles | Dioxane, Hydrochloric acid | Thieno[2,3-d]pyrimidine | tubitak.gov.tr |

| Formaldehyde, Primary amine | Non-catalyzed Mannich conditions | Hexahydrothieno[2,3-d]pyrimidine | nih.gov |

Substitution Reactions on the Amine Moiety

The 2-amino group of 2-amino-4,5-dihydrothiophene-3-carboxamide is a primary nucleophilic center and can, in principle, undergo substitution reactions with various electrophiles. However, the direct N-alkylation of 2-aminothiophenes can be challenging under mild conditions.

While a specific, detailed experimental procedure for the direct reaction of 2-amino-4,5-dihydrothiophene-3-carboxamide with methylamine hydrochloride to yield 2-(methylamino)-4,5-dihydrothiophene-3-carboxamide is not extensively documented in the readily available scientific literature, the general principles of N-alkylation of 2-aminothiophenes can be considered. The N-alkylation of 2-aminothiophenes has been reported to be difficult to achieve under mild conditions, often requiring forcing conditions.

Alternative strategies for the N-alkylation of similar 2-aminothiophene systems have been developed. For instance, a method for the N-alkylation of 2-amino-3-acylthiophenes under mild conditions has been described, which utilizes 2-carbamoylamino and 2-acylamino-3-acylthiophenes with caesium carbonate and tetrabutylammonium iodide in dimethylformamide (DMF). This suggests that direct alkylation of the free amino group can be problematic and may require activation or specific catalytic systems.

Based on general organic synthesis principles, a hypothetical reaction between 2-amino-4,5-dihydrothiophene-3-carboxamide and an alkylating agent like methyl iodide (derived from methylamine hydrochloride and a base) would likely require a base to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of base and solvent would be crucial to avoid side reactions, such as over-alkylation or reaction at the carboxamide nitrogen.

Aromatization Reactions of Dihydrothiophene Derivatives

The dihydrothiophene ring of 2-amino-4,5-dihydrothiophene-3-carboxamide can be aromatized to the corresponding thiophene. This transformation is a dehydrogenation reaction and can be achieved using a variety of oxidizing agents. The aromatization process is a key step in the synthesis of fully aromatic thiophene derivatives, which are themselves important structural motifs in many biologically active compounds and organic materials.

Several reagents have been shown to be effective for the dehydrogenation of dihydrothiophenes. One common method involves the use of sulfuryl chloride (SO₂Cl₂). This reagent is particularly effective for the aromatization of 3,4-disubstituted-2,5-dihydrothiophenes and 2,3-disubstituted-4,5-dihydrothiophenes, especially when the substituents are part of a β-keto carbonyl functionality or its enol derivatives. The reaction is typically carried out in a chlorinated solvent such as chloroform or methylene (B1212753) chloride at low temperatures (-10 to 0 °C).

Other oxidizing agents that have been employed for the aromatization of dihydrothiophenes include hydrogen peroxide, perbenzoic acid, phosphorus pentachloride, chloranil, selenium dioxide, sulfur, N-chlorosuccinimide, iodosobenzene, and bromine. The choice of reagent often depends on the nature of the substituents on the dihydrothiophene ring, as the reaction conditions need to be compatible with other functional groups present in the molecule. For instance, sulfuryl chloride has the advantage of being inexpensive and easy to handle, and it does not affect a variety of sensitive functional groups such as acetates, mesylates, thioethers, phosphates, esters, and ketones.

In some cases, the aromatization can be achieved through a one-pot procedure following the initial cyclization to form the dihydrothiophene ring. The ease of aromatization can be influenced by the substitution pattern of the dihydrothiophene ring, with certain substituents facilitating the elimination of hydrogen.

| Reagent | Reaction Conditions | Reference |

|---|---|---|

| Sulfuryl chloride (SO₂Cl₂) | Chloroform or Methylene chloride, -10 to 0 °C | |

| Hydrogen peroxide (H₂O₂) | - | |

| Chloranil | - | |

| N-Chlorosuccinimide (NCS) | - | |

| Bromine (Br₂) | - |

Computational and Theoretical Chemistry Studies of 2 Amino 4,5 Dihydrothiophene 3 Carboxamide Systems

Quantum Chemical Investigations of Reaction Pathways

Quantum chemical methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For the 2-amino-4,5-dihydrothiophene scaffold, these studies have been crucial in elucidating the pathways of its formation.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying the mechanisms of complex organic reactions. In the context of 2-amino-4,5-dihydrothiophene synthesis, DFT calculations have been employed to explore the viability of different proposed reaction pathways. nih.govresearchgate.net

For instance, in the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, DFT studies were conducted to determine the most plausible reaction mechanism. nih.govresearchgate.net One of the investigated pathways involves the Michael-type addition of a thiolate to an activated alkene, followed by an intramolecular cyclization. DFT calculations help to identify the key intermediates and transition states in such a process, providing a step-by-step energetic profile of the reaction.

These calculations typically involve optimizing the geometry of reactants, products, intermediates, and transition states. The electronic energies obtained from these calculations are then used to construct a detailed picture of the reaction mechanism, highlighting the most energetically favorable route.

A critical output of quantum chemical investigations is the energy diagram, which plots the relative energies of all species along a reaction coordinate. This visual representation is invaluable for understanding the kinetics and thermodynamics of a reaction.

In the study of the formation of 2-amino-4,5-dihydrothiophene-3-carbonitriles, two main cyclization pathways were considered after the initial Michael addition: an intramolecular SN2 substitution and an addition-elimination mechanism. nih.gov DFT calculations revealed the energy barriers associated with the transition states for each step in both pathways.

For the addition-elimination pathway of the S,S-isomer, the following activation energies were calculated:

Step 1 (Ring closure): 54.5 kJ/mol

Step 2 (Proton transfer): Not specified as rate-limiting.

Step 3 (HNCS elimination): 63.4 kJ/mol (rate-limiting step)

Step 4 (Final proton transfer): Not specified as rate-limiting.

For the R,S-isomer, the activation energies were:

Step 1 (Ring closure): 46.6 kJ/mol

Step 2 (Proton transfer): Not specified as rate-limiting.

Step 3 (HNCS elimination): 77.2 kJ/mol (rate-limiting step)

Step 4 (Final proton transfer): Not specified as rate-limiting.

The analysis of these energy diagrams demonstrated that for one diastereomer, the SN2 pathway was sterically hindered, making the addition-elimination mechanism the only viable route. nih.gov This theoretical finding was consistent with the experimental observation of the trans product, showcasing the predictive power of these computational models. nih.gov

The choice of the level of theory is crucial for the accuracy of quantum chemical calculations. While standard DFT functionals like B3LYP are widely used, more modern and robust methods are continually being developed. The r2SCAN-3c composite method is one such advanced level of theory that has been applied to study the reaction mechanism of 2-amino-4,5-dihydrothiophene-3-carbonitriles. nih.gov

The r2SCAN-3c method is a composite electronic-structure approach that provides reliable results with greater computational efficiency compared to some higher-level methods. nih.gov Its application in the study of the dihydrothiophene system underscores the move towards more accurate and efficient computational protocols for mechanistic studies. The geometries of the most stable conformations, transition states, and intermediates in the reaction pathways were optimized using the r2SCAN-3c level of theory. acs.org

Conformational Analysis and Stereochemical Considerations

The biological activity and reactivity of molecules are often dictated by their three-dimensional structure. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule, while stereochemical considerations are crucial when chiral centers are present.

In the case of substituted 2-amino-4,5-dihydrothiophenes, the presence of stereocenters in the reaction intermediates necessitates a thorough conformational and stereochemical analysis. For the anionic intermediate formed during the synthesis of the 3-carbonitrile analogue, which contains two asymmetric carbon atoms, four possible diastereomers can exist. nih.gov

A preliminary conformational analysis was performed for the S,S- and R,S-isomers to identify their most stable conformations, denoted as R1 and R2, respectively. acs.org The energy difference between these most stable conformations was found to be very small, at less than 1.5 kJ/mol, with the R,S-isomer being slightly more stable. researchgate.netacs.org This detailed analysis is critical because the subsequent reaction pathway and the stereochemistry of the final product can be dependent on the relative stability and reactivity of these diastereomeric intermediates. For example, calculations showed that an intramolecular SN2 reaction was only feasible for the S,S/R,R-diastereomers due to steric hindrance in the R,S/S,R-diastereomers. nih.gov

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry can also be used to predict the reactivity and selectivity of chemical reactions. By analyzing the electronic properties of molecules, such as their frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, chemists can gain insights into where and how a molecule is likely to react.

For a series of related dihydrothiophenone derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to study their chemical reactivity. semanticscholar.org Global reactivity descriptors, such as the HOMO-LUMO energy gap, hardness, and softness, were calculated to predict the relative reactivity of the different derivatives. semanticscholar.org A smaller HOMO-LUMO gap generally indicates higher reactivity. semanticscholar.org

While specific data for 2-amino-4,5-dihydrothiophene-3-carboxamide is not available, a similar approach could be applied. By calculating these reactivity descriptors, one could predict its susceptibility to electrophilic or nucleophilic attack and compare its reactivity to other related compounds. This information is valuable for designing new synthetic routes and for understanding the molecule's potential interactions in a biological context.

Advanced Applications in Organic Synthesis and Functional Materials Science

2-Amino-4,5-dihydrothiophene-3-carboxamide as Versatile Building Blocks in Organic Synthesis

The 2-aminothiophene framework, including its dihydro- and carboxamide derivatives, serves as a highly versatile precursor in organic synthesis. These compounds are particularly valuable for constructing a variety of fused heterocyclic systems due to the reactive amino and carboxamide groups positioned on the thiophene (B33073) ring. nih.govnih.gov

One of the most significant applications is in the synthesis of thieno[2,3-d]pyrimidines. These fused-ring systems are considered bioisosteres of purines, quinazolines, and other biologically relevant molecules, making them attractive targets in medicinal chemistry. nih.govcore.ac.uk The synthesis often involves the reaction of a 2-aminothiophene derivative with a suitable one-carbon synthon. For instance, 2-amino-3-cyanothiophenes can be cyclized with reagents like formic acid or formamide (B127407) to yield thieno[2,3-d]pyrimidin-4-ones. The dihydro version of the thiophene ring allows for the creation of partially saturated heterocyclic systems, adding three-dimensional complexity to the resulting molecules. The reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles with aldehydes and amines under Mannich conditions has been demonstrated as a straightforward approach to building the hexahydrothieno[2,3-d]pyrimidine core.

The adaptability of the 2-aminothiophene scaffold allows for the introduction of diverse substituents at various positions, enabling the generation of large libraries of compounds for screening and development in fields such as drug discovery and materials science. mdpi.comresearchgate.net

Development of Functional Materials Incorporating the 2-Aminothiophene Motif

The electron-rich nature of the thiophene ring makes the 2-aminothiophene scaffold an excellent component for creating advanced functional materials with unique optical and electronic properties. nih.gov

Azomethines (compounds containing a C=N double bond) derived from 2-aminothiophene precursors have been shown to be effective electrochromic materials. These materials can change color reversibly upon the application of an electrical potential.

Researchers have synthesized series of conjugated azomethine triads by reacting 2-amino-3-nitrilethiophene derivatives with various aromatic dialdehydes. These molecules exhibit strong absorption in the visible spectrum. Upon electrochemical oxidation or reduction, the color of the material shifts significantly. For example, triads can exhibit reversible color changes from orange to black or from red to blue upon oxidation. researchgate.net The specific color change and the stability of the switched state are highly dependent on the structure of the aromatic core and any end-capping groups.

| Aromatic Core | Neutral State Color | Oxidized State Color | Key Finding |

| Triphenylamine (B166846) | Orange | Black/Violet | Reversible color change upon electrochemical oxidation. researchgate.net |

| Thiophene | Red | Blue | Color bleaches upon oxidation and is replaced by a broad absorption at ~650 nm. researchgate.net |

| EDOT | Red | Blue | Similar spectral shifts to the thiophene core, with consistent performance over repeated cycles. researchgate.net |

This table is generated based on findings from studies on conjugated azomethine triads incorporating thiophene derivatives.

These properties make them promising candidates for applications in smart windows, displays, and optical data storage.

The incorporation of the thiophene ring into rigid, rod-like (calamitic) or disc-like (discotic) molecular structures is a known strategy for designing liquid crystalline materials. The 2-aminothiophene motif can be functionalized to create molecules that self-assemble into ordered liquid crystal phases, such as nematic or smectic phases.

Oligothiophene-BODIPY Hybrids as NIR Dyes

The fusion of oligothiophenes with boron-dipyrromethene (BODIPY) dyes represents a significant strategy for creating materials with absorption and emission in the near-infrared (NIR) region. 2-Aminothiophenes are identified as key starting materials for such functional materials. nih.govnih.gov The amino group acts as a potent electron donor, which, when conjugated with a strong electron-accepting unit like BODIPY through a thiophene-based π-bridge, can effectively lower the HOMO-LUMO energy gap, pushing optical transitions into the NIR spectrum.

The synthesis of these hybrids often involves functionalizing a pre-formed BODIPY core or building the pyrromethene structure onto a thiophene scaffold. Thiophene-fused BODIPY dyes featuring strong electron-donating groups, such as a diethylaminophenyl group, have demonstrated significant NIR absorption and fluorescence. rsc.org These dyes show intense absorption maxima between 783–812 nm and fluorescence maxima from 862–916 nm in dichloromethane. rsc.org This principle underscores the potential of 2-amino-4,5-dihydrothiophene-3-carboxamide, where the 2-amino group can serve as the intrinsic electron donor in a donor-π-acceptor architecture.

The development of such dyes is critical for applications in bioimaging and phototherapeutic agents, where NIR light provides deeper tissue penetration. rsc.org For instance, certain thiophene-fused BODIPY derivatives have been successfully applied as sensitizers in dye-sensitized solar cells, exhibiting a panchromatic response from 400 to 850 nm. rsc.orgresearchgate.net

Table 1: Photophysical Properties of Thiophene-Fused BODIPY Dyes with Diethylaminophenyl Donors

| Dye Structure | Max Absorption (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Max Fluorescence (Fmax, nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| Thiophene-Fused BODIPY 1 | 783 | 119,500 | 862 | 0.02 |

| Thiophene-Fused BODIPY 2 | 812 | 145,900 | 916 | 0.12 |

Data sourced from studies on NIR thiophene-fused BODIPY dyes in dichloromethane. rsc.org

Organic Photovoltaic Cell Components

In the field of organic photovoltaics (OPVs), 2-aminothiophenes and their derivatives are recognized as valuable building blocks. nih.govnih.gov Their utility stems from their role as electron-rich units in donor-π-acceptor (D-π-A) molecules, which are the cornerstone of organic solar cell materials. mdpi.com Oligothiophenes are among the most extensively studied organic semiconductors due to their high absorption coefficients and effective charge transport properties. researchgate.net

The fundamental mechanism of an OPV involves light absorption by a donor material, exciton (B1674681) diffusion, dissociation at a donor-acceptor interface, and charge collection at the electrodes. mdpi.com The molecular design of the donor material is critical, and structures based on 2-aminothiophenes can be tailored to meet the necessary electronic requirements. For instance, 2-aminothiophene has been used for the amidation of single-wall carbon nanotubes functionalized with carboxylic acid groups, creating materials for use in organic photovoltaic cells. nih.gov

Furthermore, thiophene derivatives are employed not only as the primary donor material but also as processing additives to optimize the morphology of the active layer in bulk heterojunction solar cells. Halogenated thiophenes have been shown to improve power conversion efficiencies by promoting favorable phase separation and crystallinity. rsc.org A study on PM6:Y6-based solar cells demonstrated that using 2,5-dibromo-3,4-difluoro-thiophene as a solvent additive resulted in a power conversion efficiency of 17.9%. rsc.org While not a direct application of the title compound, this highlights the versatility of thiophene scaffolds in OPV technology. The inherent donor (amino) and acceptor (carboxamide) groups of 2-amino-4,5-dihydrothiophene-3-carboxamide make it a candidate for incorporation into larger conjugated systems for OPV applications.

Table 2: Performance of Thiophene-Based Organic Solar Cells

| Donor Polymer / Small Molecule | Acceptor | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| PTVT-T8 | PC71BM | 6.79% | researchgate.net |

| PM6 | Y6 | 17.9% (with FBrT additive) | rsc.org |

| DRCN7T | PC71BM | 9.30% | researchgate.net |

Azodyes and Nonlinear Optical Materials

The 2-aminothiophene moiety is a well-established precursor for the synthesis of heterocyclic azodyes and materials with nonlinear optical (NLO) properties. nih.govnih.gov The amino group is readily diazotized and coupled with various aromatic or heterocyclic components to produce a wide range of colored compounds. These thiophene-based azo dyes are of interest for their high molar extinction coefficients and their application in dyeing synthetic fibers. mdpi.com

Beyond color, the donor-π-acceptor structure inherent to molecules derived from 2-aminothiophenes is crucial for second and third-order NLO applications. nih.govrsc.org Organic materials with large hyperpolarizability values are sought for applications in optical data storage, signal processing, and frequency conversion. The combination of an electron-donating group (like the amino group) and an electron-accepting group (such as nitro or cyano functionalities, or the carboxamide group) connected by a π-conjugated system can lead to significant NLO responses. nih.gov

Theoretical and experimental studies on various thiophene derivatives have confirmed their NLO potential. For example, stilbene (B7821643) and butadiene derivatives incorporating thiophene have been prepared and studied for second harmonic generation (SHG). rsc.org A non-centrosymmetric polymorph of a stilbene derivative exhibited an NLO activity over 32 times that of the urea (B33335) reference standard. rsc.org Computational studies on DTS(FBTTh2)2-based derivatives with various acceptor groups have shown that strategic molecular design can lead to high first hyperpolarizability (β) and second hyperpolarizability (γ) values, key metrics for NLO performance. nih.gov The 2-amino-4,5-dihydrothiophene-3-carboxamide scaffold provides a foundational D-A structure that could be elaborated to optimize these properties.

Table 3: Calculated Nonlinear Optical Properties of a Model Thiophene-Based Chromophore

| Compound | Energy Gap (Egap, eV) | Polarizability <α> (x 10-22 esu) | First Hyperpolarizability (βtotal) (x 10-27 esu) | Second Hyperpolarizability <γ> (x 10-31 esu) |

|---|---|---|---|---|

| MSTD7 | 1.582 | 3.485 | 13.44 | 3.66 |

Data from a theoretical study on a non-fullerene acceptor derivative for NLO applications. nih.gov

Azomethine-Bridged Polythiopheneferrocenes

The application of 2-aminothiophenes extends to the synthesis of complex macromolecular structures, including azomethine-bridged polythiopheneferrocenes. nih.govnih.gov Poly(azomethine)s, also known as poly(imines) or Schiff-base polymers, are a class of conjugated polymers that have gained attention for their thermal stability and interesting optoelectronic properties, positioning them as alternatives to traditional poly(phenylene vinylene)s. mdpi.comresearchgate.net

The synthesis of these polymers typically involves the polycondensation of a diamine monomer with a dicarbonyl compound. mdpi.com The 2-amino group on the thiophene ring provides a reactive site for the formation of the azomethine (–CH=N–) linkage. By using a thiophene derivative bearing two amino groups, or by reacting a mono-amino thiophene with a suitable dialdehyde, a poly(thiophene-azomethine) can be constructed. Soluble oligo- and poly(azomethine)s containing thiophene and other electroactive units like triphenylamine or carbazole (B46965) have been successfully synthesized and characterized, showing high thermal stability up to 350 °C. consensus.app

The incorporation of a ferrocene (B1249389) unit into this polymer backbone would create azomethine-bridged polythiopheneferrocenes. Ferrocene is a highly stable, redox-active organometallic compound, and its inclusion in a conjugated polymer backbone can impart unique electrochemical and magnetic properties. Such materials are of interest for applications in sensors, charge storage devices, and as electrocatalysts. The synthesis would involve using a ferrocene-based dicarbonyl or diamine monomer in the polycondensation reaction with a suitable aminothiophene derivative, leveraging the established chemistry of poly(azomethine) formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.